molecular formula C17H15N3O2S B2529086 N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide CAS No. 704875-85-4

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide

Cat. No.: B2529086
CAS No.: 704875-85-4
M. Wt: 325.39
InChI Key: YFQMSFAQDOSQJT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline ring, a methoxyphenyl group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Attachment of Sulfanylacetamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles, forming different derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of specific kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-8-6-12(7-9-13)20-16(21)10-23-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQMSFAQDOSQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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